molecular formula C11H15NO B1593115 3,6,6-trimethyl-6,7-dihydro-1H-indol-4(5H)-one CAS No. 56008-20-9

3,6,6-trimethyl-6,7-dihydro-1H-indol-4(5H)-one

Cat. No.: B1593115
CAS No.: 56008-20-9
M. Wt: 177.24 g/mol
InChI Key: REGIWYJKSKEPMU-UHFFFAOYSA-N
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Description

3,6,6-trimethyl-6,7-dihydro-1H-indol-4(5H)-one is a useful research compound. Its molecular formula is C11H15NO and its molecular weight is 177.24 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis Methods

  • Catalyst-Free Synthesis : A catalyst-free, one-pot procedure for the preparation of functionalized dihydro-1H-indol-4(5H)-ones, including 3,6,6-trimethyl-6,7-dihydro-1H-indol-4(5H)-one, has been developed. This method utilizes 1,3-dicarbonyl compounds, arylglyoxal monohydrate, and enaminones under mild conditions, providing an efficient route for synthesis (Wang & Shi, 2013).
  • Bicyclization of Isocyanides : The synthesis of 6,7-dihydro-1H-indol-4(5H)-ones through a tandem [3 + 2] cycloaddition/intramolecular imidoyl anion trapping strategy from alkenoyl bis(ketene dithioacetals) and tosylmethyl isocyanide is another approach, offering high yields under mild conditions (Li et al., 2014).

Crystal Structure Analysis

  • Crystal Structure Studies : The crystal structure of related compounds, such as (E)-2,3-dihydro-2-(R-phenylacylidene)-1,3,3-trimethyl-1H-indole, provides insights into the molecular configuration, stability, and potential applications in various fields (Vázquez-Vuelvas et al., 2011).

Pharmaceutical Applications

  • Antitumor Activity : Certain derivatives of 1H-indol-4(5H)-one have shown promise as antineoplastic agents. Their synthesis and antitumor activity in vitro and in vivo suggest potential pharmaceutical applications (Nguyen et al., 1990).

Optical Properties

  • Photophysical Properties : Research into the photophysical properties of 6,7-dihydro-1H-indol-4(5H)-ones, particularly in relation to metal ion sensors, has highlighted their potential utility in this area (Kumar et al., 2015).

Chemical Properties and Reactions

  • Formylation and Alkylation : Studies on the formylation of indolenine and the alkylation and reduction of related compounds provide insights into their chemical reactivity and potential applications in synthetic chemistry (Helliwell et al., 2006).

Properties

IUPAC Name

3,6,6-trimethyl-5,7-dihydro-1H-indol-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO/c1-7-6-12-8-4-11(2,3)5-9(13)10(7)8/h6,12H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REGIWYJKSKEPMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CNC2=C1C(=O)CC(C2)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10647581
Record name 3,6,6-Trimethyl-1,5,6,7-tetrahydro-4H-indol-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10647581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56008-20-9
Record name 3,6,6-Trimethyl-1,5,6,7-tetrahydro-4H-indol-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10647581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of anti-pyruvic aldehyde-1-oxime (10 g, 1 eq) and 5,5-dimethyl-1,3-cyclohexanedione (16.1 g, 1 eq) in HOAc—H2O (7:3, 200 mL) was added zinc powder (14.95 g, 2 eq) slowly with cooling by a water bath at room temperature. The mixture then was refluxed overnight, concentrated to dryness, partitioned between brine (300 mL) and dichloromethane (300 mL). The pH was adjusted to ca. 6 with saturated aqueous NaHCO3, then the mixture was extracted with dichloromethane (3×200 mL). The organic layers were combined, dried over Na2SO4, filtered, concentrated. The crude product was purified by flash chromatography eluting with 5% ethyl acetate in dichloromethane. The combined organic fractions were concentrated, triturated in ether-hexane (2:1) for 1 hour, then filtered, washed with hexane to give the pure title compound (9 g, 45% yield) as a solid. LCMS m/z: (M+H)=178.1.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
16.1 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
14.95 g
Type
catalyst
Reaction Step One
Yield
45%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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